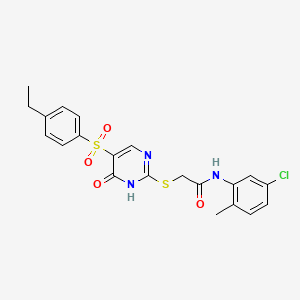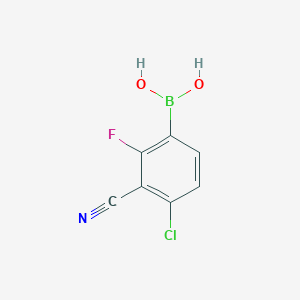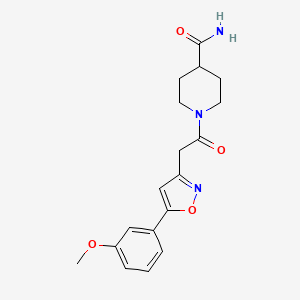![molecular formula C9H18ClNO3S B2484622 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride CAS No. 2219418-85-4](/img/structure/B2484622.png)
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3S and its molecular weight is 255.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoelectronic Effects in Spiro Compounds
- Compounds like 1,7-Dithiaspiro[5.5]undecane and 1-oxa-7-thiaspiro[5.5]undecane are excellent systems to study stereoelectronic effects, such as anomeric and exo-anomeric effects, in monothio and dithioacetal functions (Deslongchamps et al., 1981).
Synthesis of Spirocyclic Compounds
- New methods for synthesizing spirocyclization compounds, including 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes, have been developed, offering new pathways for creating similar compounds (Hui-Chang Lin et al., 2010).
Conversion to Oxime Derivatives
- Research on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives highlights the chemical versatility and potential applications in various synthetic processes (Mahbubur Rahman et al., 2013).
Chiral Syntheses from D-fructose
- The chiral synthesis of compounds like (R)-1,4,7,10-tetraoxaspiro[5.5]undecane and related compounds from D-fructose demonstrates the potential for producing optically active spiro compounds, which could be applied to similar structures (J. C. Chan et al., 1982).
Antimicrobial Agents Synthesis
- Novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5] undecane-1,3,5-trione 9,9-dioxides, have been prepared and could inform the synthesis of related compounds with potential antimicrobial applications (D. B. Reddy et al., 1993).
Synthesis of Spirodioxanes, Oxathianes, and Morpholines
- An efficient route to spirodioxanes, oxathianes, and morpholines, including 10-aza-4-thia-1,7-dioxaspiro[5.5]undecanes, has been developed, providing insights into the synthesis of complex spiro compounds (Marlène Goubert et al., 2009).
Discovery of Soluble Epoxide Hydrolase Inhibitors
- 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent soluble epoxide hydrolase inhibitors, suggesting potential therapeutic applications for similar spiro compounds (Y. Kato et al., 2014).
Exploring Antibacterial Agents
- The exploration of spirocyclic derivatives of ciprofloxacin, which includes compounds related to 1-oxa-9-azaspiro[5.5]undecane, highlights the potential for creating new antibacterial agents (A. Lukin et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1-dioxo-9-oxa-1λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c10-8-1-6-14(11,12)9(7-8)2-4-13-5-3-9;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVWUFBFXKFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CCOCC2)CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484540.png)
![2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2484541.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2484542.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)



![2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate](/img/structure/B2484549.png)

![[(2-Nitrophenyl)sulfonyl]acetonitrile](/img/structure/B2484554.png)

![2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2484558.png)


